

Physicochemical Properties of 2-Alkylquinoline-4-carbothioamides: A Technical Guide

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Compound of Interest

Compound Name: 2-Pentylquinoline-4-carbothioamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-alkylquinoline-4-carbothioamides, a class of heterocyclic compounds with significant potential in medicinal chemistry. Due to the limited availability of specific experimental data for this compound class, this guide also incorporates information from structurally related quinoline and carbothioamide derivatives to provide a foundational understanding for researchers in the field.

Introduction

Quinoline derivatives are a prominent scaffold in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a carbothioamide group at the 4-position and an alkyl chain at the 2-position of the quinoline ring is anticipated to modulate the physicochemical properties and biological activity of the parent scaffold. Understanding these properties is crucial for predicting the pharmacokinetic and pharmacodynamic behavior of these compounds, thereby guiding the design of new therapeutic agents.

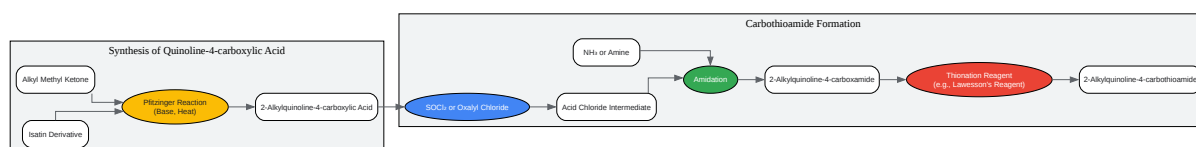
While specific experimental data for 2-alkylquinoline-4-carbothioamides are scarce in the public domain, this guide synthesizes available information on related compounds to provide insights into their synthesis, characterization, and key physicochemical parameters.

Synthesis and Characterization

The synthesis of 2-alkylquinoline-4-carbothioamides can be approached through multi-step reaction sequences, often starting from isatin or its derivatives. A plausible synthetic route involves the Pfitzinger reaction, which is a well-established method for the synthesis of quinoline-4-carboxylic acids.^[1] The subsequent conversion of the carboxylic acid to a carbothioamide represents a key transformation.

General Synthetic Pathway

A generalized synthetic pathway for 2-alkylquinoline-4-carbothioamides is outlined below. This pathway is based on established synthetic methodologies for related quinoline derivatives.^{[1][2]}



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Caption: Generalized synthetic workflow for 2-alkylquinoline-4-carbothioamides.

Experimental Protocols

Synthesis of 2-Alkylquinoline-4-carboxylic Acid (Pfitzinger Reaction)^{[1][2]}

- A mixture of an appropriate isatin derivative and an alkyl methyl ketone is prepared in a suitable solvent, such as ethanol or acetic acid.
- A base, typically potassium hydroxide or sodium hydroxide, is added to the mixture.

- The reaction mixture is heated under reflux for a specified period (e.g., 24 hours).
- After cooling, the mixture is acidified with a dilute acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid.
- The solid product is collected by filtration, washed, and may be purified by recrystallization.

Conversion of Carboxylic Acid to Carbothioamide

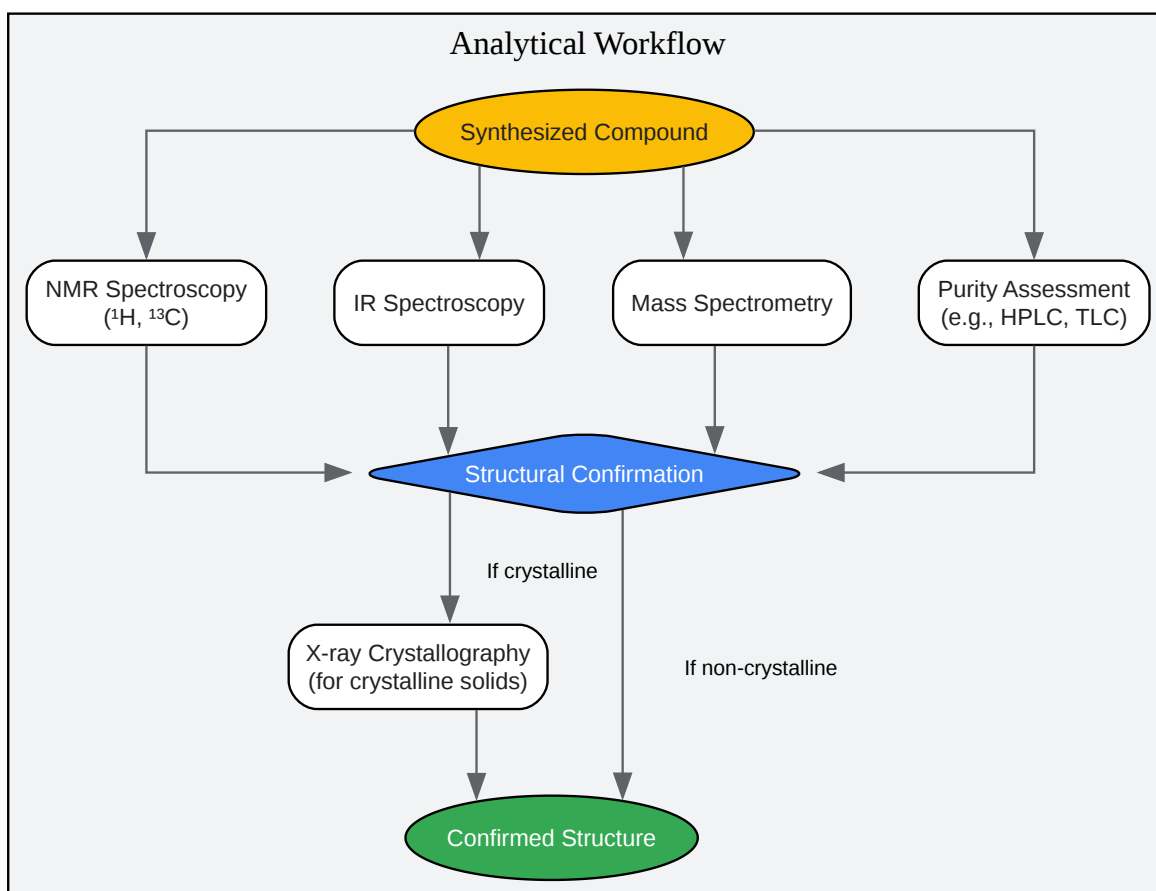
- Via Carboxamide:
 - The 2-alkylquinoline-4-carboxylic acid is converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
 - The acid chloride is then reacted with ammonia or a primary/secondary amine to form the 2-alkylquinoline-4-carboxamide.^{[3][4]}
 - The resulting carboxamide is treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in an anhydrous solvent like toluene or xylene under reflux to yield the desired 2-alkylquinoline-4-carbothioamide.
- Direct Thionation: In some cases, direct conversion of the carboxylic acid to the carbothioamide may be possible using specific reagents, though this is less common.

Characterization

The structural elucidation of synthesized 2-alkylquinoline-4-carbothioamides relies on a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the presence of the quinoline core, the alkyl chain, and the carbothioamide group. Characteristic chemical shifts for the protons and carbons in the heterocyclic ring and the thioamide moiety are expected.^{[3][5]}
- Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. The C=S stretching vibration of the thioamide group is typically observed in the region of 850-1250 cm⁻¹. Other characteristic peaks include N-H stretching and C=N stretching of the quinoline ring.^{[5][6]}

- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which aids in structural confirmation. [3][6]
- X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure. [7]



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Caption: Analytical workflow for the characterization of 2-alkylquinoline-4-carbothioamides.

Physicochemical Properties

The physicochemical properties of 2-alkylquinoline-4-carbothioamides are critical for their absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data is limited, the following sections discuss the expected properties based on their chemical structure and data from related compounds.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key parameter influencing a drug's ability to cross biological membranes.^{[8][9]} The lipophilicity of 2-alkylquinoline-4-carbothioamides is expected to be influenced by the length of the 2-alkyl chain; longer alkyl chains will increase lipophilicity.

Experimental Determination of Lipophilicity: Reversed-phase thin-layer chromatography (RP-TLC) is a common method for the experimental determination of lipophilicity.^{[9][10]}

- Protocol:
 - The compounds are spotted on an RP-18 TLC plate.
 - The plate is developed using a mobile phase consisting of a mixture of an organic solvent (e.g., acetone) and an aqueous buffer.
 - The R_f values are determined, and the R_M values are calculated using the equation: $R_M = \log((1/R_f) - 1)$.
 - By extrapolating the R_M values to a 100% aqueous mobile phase, the R_{M0} value, which is a measure of lipophilicity, can be determined.

Computational Prediction of Lipophilicity: Various computational models (e.g., ALOGP, XLOGP3) can be used to predict logP values.^[10]

Table 1: Physicochemical Properties of Quinoline-4-carbothioamide (Parent Compound)

| Property | Value | Source |
|-------------------|---|---|
| Molecular Formula | C ₁₀ H ₈ N ₂ S | [11] [12] |
| Molecular Weight | 188.25 g/mol | [11] [12] |
| Appearance | Yellow solid | [12] |
| Purity | ≥ 95% (HPLC) | [12] |

Table 2: Predicted Physicochemical Properties of Selected 2-Alkylquinoline-4-carbothioamides (Illustrative)

| R-group (at C2) | Molecular Formula | Molecular Weight (g/mol) | Predicted logP (XLOGP3) |
|---|--|--------------------------|-------------------------|
| -CH ₃ (Methyl) | C ₁₁ H ₁₀ N ₂ S | 202.28 | 2.5 |
| -C ₂ H ₅ (Ethyl) | C ₁₂ H ₁₂ N ₂ S | 216.31 | 2.9 |
| -C ₃ H ₇ (Propyl) | C ₁₃ H ₁₄ N ₂ S | 230.34 | 3.4 |
| -C ₄ H ₉ (Butyl) | C ₁₄ H ₁₆ N ₂ S | 244.37 | 3.9 |

Note: Predicted logP values are illustrative and calculated using publicly available prediction software. Actual experimental values may vary.

Acidity/Basicity (pKa)

The pKa value determines the ionization state of a molecule at a given pH, which affects its solubility, permeability, and interaction with biological targets. The quinoline nitrogen is basic, and its pKa can be influenced by substituents. The carbothioamide group is generally considered to be very weakly acidic.

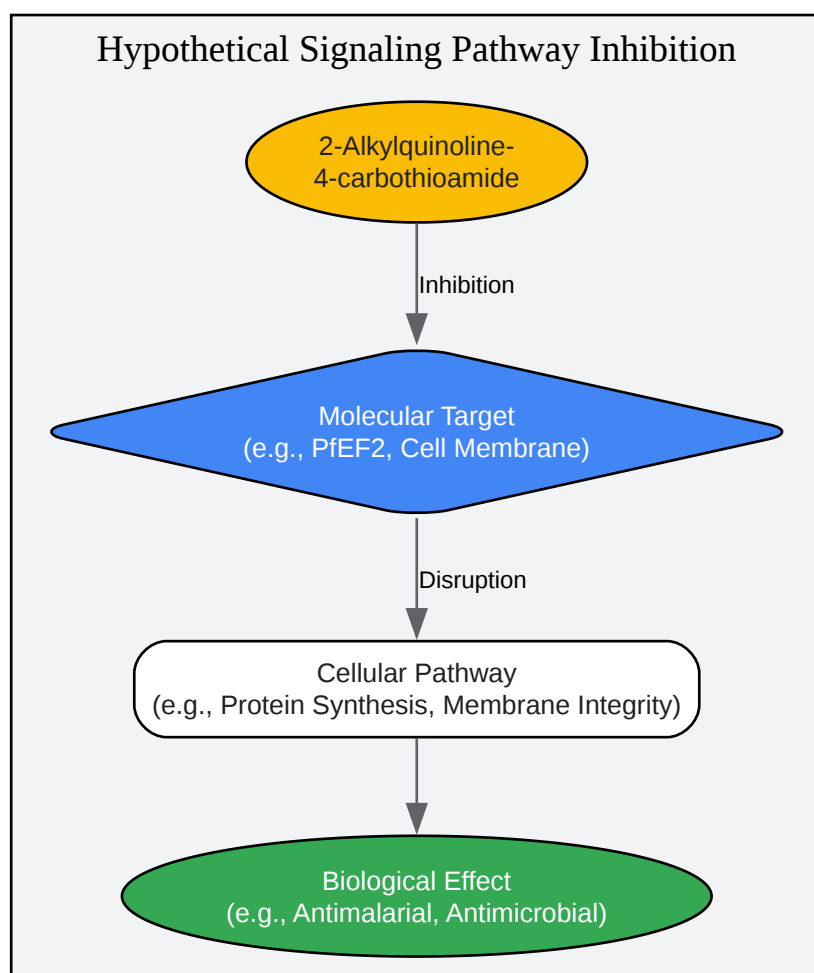
Computational Prediction of pKa: Quantum mechanical methods and various software packages can be used to predict the pKa values of quinoline derivatives with reasonable accuracy.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Solubility

The aqueous solubility of 2-alkylquinoline-4-carbothioamides is expected to be relatively low and will likely decrease with increasing length of the alkyl chain due to the corresponding increase in lipophilicity. The ionization state, as determined by the pKa and the pH of the medium, will also significantly influence solubility.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for 2-alkylquinoline-4-carbothioamides have not been extensively elucidated, related quinoline derivatives are known to possess a broad spectrum of biological activities. For instance, some quinoline-4-carboxamides have shown antimalarial activity by inhibiting translation elongation factor 2 (PfEF2).[\[17\]](#) Other quinoline derivatives exhibit antimicrobial and antifungal effects, potentially through mechanisms involving the disruption of cell membranes or inhibition of essential enzymes.



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Caption: Hypothetical mechanism of action for 2-alkylquinoline-4-carbothioamides.

Conclusion

The 2-alkylquinoline-4-carbothioamides represent a promising class of compounds for further investigation in drug discovery. This guide has provided an overview of their likely physicochemical properties, synthesis, and characterization based on the current understanding of related chemical structures. Further experimental studies are necessary to fully elucidate the properties of this specific compound class and to validate their therapeutic potential. The methodologies and data presented herein offer a valuable starting point for researchers entering this exciting area of medicinal chemistry.

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